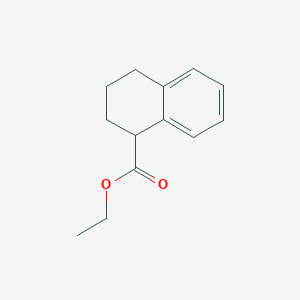

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Descripción general

Descripción

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a derivative of 1,2,3,4-Tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid that is used as a hydrogen-donor solvent .

Synthesis Analysis

Tetralin, the parent compound of this compound, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) . In a classic named reaction called the Darzens tetralin synthesis, derivatives can be prepared by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of Tetralin, the parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble . It is also used for the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr . The facility of this reaction is in part a consequence of the moderated strength of the benzylic C-H bonds .Physical and Chemical Properties Analysis

Tetralin, the parent compound of this compound, has a molar mass of 132.206 g·mol−1 . It is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of −35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Photoreaction and Radical Cyclization

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is involved in the photoreaction of halomethyl substituted benzocyclic ketones with amines, leading to radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. This reaction showcases the compound's role in complex chemical transformations, particularly in photochemical contexts (Hasegawa, 1997).

Chemoenzymatic Route in Amino Acid Synthesis

This compound plays a crucial role in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and related tetrahydronaphthalene analogues. Using Candida antarctica lipase B in interesterification with butyl butanoate, it assists in producing amino acid enantiomers with high enantioselectivity, demonstrating its importance in chemoenzymatic synthesis processes (Li, Rantapaju, & Kanerva, 2011).

Synthesis of Tetrahydronaphthalene Lignan Esters

Intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates leads to the formation of tetrahydronaphthalene lignan esters, where this compound is a product. This synthesis route is significant for producing compounds with potential antitumor properties, as some of these lignan esters show growth inhibition in various human tumor cell lines (Pinto et al., 2011).

Antagonists in Medicinal Chemistry

A study on Phyllanthus niruri isolated non-peptidic endothelin-1 (ET-1) antagonists, identifying compounds structurally related to this compound. These compounds were found to inhibit ET-1 binding, showing potential in medicinal chemistry for cardiovascular diseases (Hussain et al., 1995).

Antimicrobial Applications

The synthesis of novel annulated azaheterocycles involving this compound derivatives has demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus. This indicates its utility in developing new antibiotics and antimicrobial agents (Zheng, Meng, Wang, & Wang, 2021).

Safety and Hazards

Tetralin, the parent compound of Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, has a flash point of 77 °C and an autoignition temperature of 385 °C . It is considered a combustible material and there is a risk of ignition . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .

Análisis Bioquímico

Biochemical Properties

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrogen-donor solvents, which are crucial in coal liquefaction processes . The nature of these interactions often involves the transfer of hydrogen atoms, which can influence the reactivity and stability of the compound in different biochemical environments.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with hydrogen-donor solvents can lead to changes in the cellular redox state, which in turn affects various metabolic pathways . Additionally, it may influence the expression of genes involved in oxidative stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a hydrogen-donor, facilitating the transfer of hydrogen atoms to other molecules. This can lead to the activation or inhibition of specific enzymes, depending on the context of the reaction . Furthermore, the compound’s ability to influence gene expression is linked to its impact on cellular redox states and oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its reactivity can increase over time, leading to potential degradation products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular redox states and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response. At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the transfer of hydrogen atoms, influencing metabolic flux and metabolite levels . The compound’s role as a hydrogen-donor solvent is particularly important in pathways related to oxidative stress and redox balance. Its interactions with specific enzymes can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by binding to proteins that facilitate its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to mitochondria can enhance its role in oxidative stress responses and redox balance. The subcellular localization of the compound is a key factor in determining its biochemical effects and interactions with other biomolecules.

Propiedades

IUPAC Name |

ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGYAVXHTVNYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

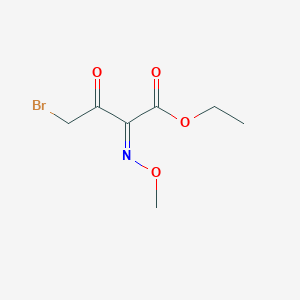

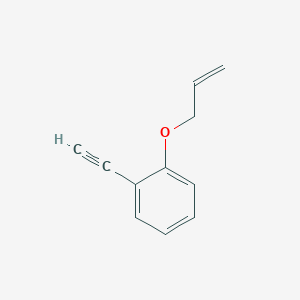

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.